molecular formula C17H15ClN4O3S B3006702 N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide CAS No. 1251604-20-2

N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide

Cat. No.: B3006702
CAS No.: 1251604-20-2
M. Wt: 390.84
InChI Key: FPXGWBRPLZUTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide is a synthetic small molecule featuring a central imidazole ring substituted at the 1-position with a 4-(piperidin-1-ylsulfonyl)phenyl group and at the 4-position with a carboxamide moiety linked to a 3,4-dimethylbenzyl substituent. The compound’s molecular formula is C₂₃H₂₈N₄O₃S, with a molecular weight of ~440 g/mol. Key structural attributes include:

  • 3,4-Dimethylbenzyl substituent: Enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Imidazole core: A heterocyclic scaffold common in bioactive molecules, offering hydrogen-bonding and π-π stacking interactions.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-9-2-5-12(11(18)6-9)19-14(23)7-21-13-8-26-20-15(13)16(24)22(17(21)25)10-3-4-10/h2,5-6,8,10H,3-4,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXGWBRPLZUTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide is an organic compound with significant potential in pharmacology, particularly concerning its biological activities related to cancer and inflammation. This article explores the compound's structure, synthesis, biological activities, and relevant research findings.

Structural Overview

The compound features a complex structure characterized by:

  • Imidazole Core : A five-membered heterocyclic structure containing two nitrogen atoms.
  • Substituents : A 3,4-dimethylbenzyl group and a piperidin-1-ylsulfonyl moiety attached to a phenyl group.
  • Carboxamide Group : Enhances its bioactivity.

The molecular formula is C17H15ClN4O3SC_{17}H_{15}ClN_{4}O_{3}S, with a molecular weight of 390.84 g/mol .

Synthesis

The synthesis of this compound typically involves multiple synthetic steps, including:

  • Formation of the Imidazole Ring : Using appropriate precursors to construct the imidazole core.
  • Introduction of Substituents : Employing various coupling reactions to add the 3,4-dimethylbenzyl and piperidin-1-ylsulfonyl groups.
  • Final Modifications : Converting intermediates into the final carboxamide product through amide formation reactions.

Anticancer Properties

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer signaling pathways. Compounds with similar structures have demonstrated:

  • Inhibition of Cell Proliferation : Studies show that imidazole derivatives can inhibit key enzymes in cancer pathways, leading to reduced cell growth in various cancer cell lines .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to interact with signaling pathways that regulate inflammation:

  • Nitric Oxide (NO) Production Inhibition : Similar compounds have shown significant inhibitory effects on NO production in LPS-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazole derivatives similar to this compound:

StudyFindings
Study 1Demonstrated that imidazole derivatives inhibit TNF-α production in macrophages (IC50 = 0.86 μM) .
Study 2Identified compounds that restore phosphorylation levels of IκBα and protein expression of p65 NF-kB in inflammatory models .
Study 3Reported anticancer activity against HL-60 cells with IC50 values indicating potent inhibition .

The mechanism through which this compound exerts its effects involves:

  • Molecular Interactions : Binding to specific proteins and enzymes involved in cell signaling pathways.
  • Inhibition of Kinases : Targeting kinases that play pivotal roles in cancer progression and inflammatory responses.

Techniques such as molecular docking and surface plasmon resonance are often utilized to elucidate these interactions and determine binding affinities .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide may act as an inhibitor of specific kinases involved in cancer signaling pathways. Compounds with similar structures have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study : A study conducted on imidazole derivatives demonstrated that modifications to the imidazole ring could enhance selectivity towards cancer cell types, suggesting that this compound might have tailored applications in targeted cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Imidazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.

Research Findings : In vitro assays indicated that this compound could reduce pro-inflammatory cytokine production, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Molecular Interaction Studies

Studies utilizing molecular docking simulations have revealed potential binding sites on target proteins, indicating how this compound interacts at the molecular level. Techniques such as surface plasmon resonance have been employed to elucidate binding affinities and kinetics .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, a comparison with other imidazole derivatives can be insightful:

Compound NameStructural FeaturesBiological Activity
2,4-Imidazolidine CarboxamidesImidazole core with various side chainsKinase inhibitors
5-Methylimidazole DerivativesMethyl substitutions on imidazoleAntifungal properties
Benzimidazole DerivativesSimilar heterocyclic structureAnticancer activity

This table illustrates how structural modifications can influence biological activity, emphasizing the significance of specific substituents in enhancing selectivity towards biological targets.

Comparison with Similar Compounds

Target Compound vs. 1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide (CM614490)

  • Substituent on Imidazole-1 :
    • Target: 4-(piperidin-1-ylsulfonyl)phenyl (sulfonamide linked to piperidine).
    • CM614490: [4-(3,4-dimethylbenzamido)phenyl]methyl (amide-linked dimethylbenzoyl group) .
    • Impact : The sulfonamide in the target compound may enhance solubility and hydrogen-bonding capacity compared to the benzamido group in CM614490.
  • Carboxamide Substituent :
    • Target: 3,4-Dimethylbenzyl (lipophilic, electron-donating methyl groups).
    • CM614490: 3-Ethylphenyl (moderately lipophilic, linear alkyl chain).
    • Impact : The dimethylbenzyl group in the target likely increases logP, favoring membrane permeability but risking solubility limitations.

Target Compound vs. N-(3,5-dimethoxyphenyl)-1-[4-(morpholine-4-sulfonyl)phenyl]-1H-imidazole-4-carboxamide (M144-1499)

  • Substituent on Imidazole-1: Target: Piperidine sulfonyl (basic, six-membered ring with one nitrogen). M144-1499: Morpholine sulfonyl (less basic, six-membered ring with oxygen and nitrogen; pKa ~8.3) .
  • Carboxamide Substituent: Target: 3,4-Dimethylbenzyl (non-polar). M144-1499: 3,5-Dimethoxyphenyl (polar methoxy groups). Impact: Methoxy groups in M144-1499 enhance polarity, possibly improving aqueous solubility but reducing blood-brain barrier penetration.

Target Compound vs. 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Core Structure: Target: Imidazole (five-membered ring with two nitrogens). Compound: Benzimidazole (fused benzene-imidazole system) .

Pharmacokinetic and Physicochemical Properties

Table 1: Comparative Analysis of Key Features

Feature Target Compound CM614490 M144-1499
Molecular Weight ~440 g/mol Not reported 472.52 g/mol
logP (Predicted) High (dimethylbenzyl) Moderate (ethylphenyl) Moderate (dimethoxyphenyl)
Solubility Likely low Moderate Higher (methoxy groups)
Key Substituents Piperidine sulfonyl Benzamido Morpholine sulfonyl
Bioactivity Hypothesis Enzyme inhibition Receptor modulation Kinase/Carbonic anhydrase

Research Implications

  • Target Compound : The piperidine sulfonyl group may confer metabolic stability over morpholine analogs, while the dimethylbenzyl substituent could optimize tissue penetration in hydrophobic environments.
  • CM614490 : The benzamido linkage might favor interactions with amide-recognizing enzymes or receptors.
  • M144-1499 : Morpholine and methoxy groups suggest suitability for targets requiring polar interactions, such as extracellular enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.